[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Overview
Description
“[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . The compound also contains a 4-fluorophenyl group and an acetonitrile group .
Synthesis Analysis
The synthesis of oxadiazole derivatives, such as “[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile”, involves the use of various synthetic routes . For instance, 4-Fluorophenylacetonitrile is used as a starting reagent in the synthesis of certain derivatives .Molecular Structure Analysis
The molecular structure of “[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile” consists of a 1,2,4-oxadiazole ring attached to a 4-fluorophenyl group and an acetonitrile group .Chemical Reactions Analysis
4-Fluorophenylacetonitrile, a component of “[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile”, undergoes biotransformation to 4-Fluorophenylacetic acid by marine fungi, Aspergillus sydowii Ce19 .Scientific Research Applications
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole moiety, particularly those with fluorine substitutions, have been evaluated for their antimicrobial properties. For instance, derivatives synthesized by condensing 2-mercapto-5-phenyl-1,3,4-oxadiazole with different phenyl acetamide derivatives showed notable antimicrobial properties against a broad panel of bacterial and fungal strains. The presence of fluorine atoms significantly enhanced their antimicrobial effectiveness (Parikh & Joshi, 2014).
Antioxidant Activity
Research on 2-(4-fluorophenyl)thiazolidin-4-one derivatives, which were further reacted with chloroacetonitrile, demonstrated promising antioxidant activities. This suggests the potential utility of such compounds in scenarios where oxidative stress is a concern, such as in the prevention of diseases related to oxidative damage (El Nezhawy et al., 2009).
Antifungal and Anticancer Properties
Compounds derived from 4-fluorobenzoic acid hydrazide showed significant antifungal activity against clinical and standard Candida pathogens. Some derivatives also exhibited anti-inflammatory, cytotoxic, and antioxidant activities in mammalian cells, suggesting their potential as therapeutic agents against fungal infections and possibly cancer (Koçyiğit-Kaymakçıoğlu et al., 2012).
Fluorescent Chemosensors
A novel 1,3,4-oxadiazole-based fluorescence chemosensor was developed for the detection of Zn2+ in aqueous solutions, showcasing the application of such compounds in environmental monitoring and biological studies. The sensor displayed a significant fluorescence enhancement upon binding to Zn2+, which could be utilized in live cell imaging to study zinc ion concentration changes within biological systems (Zhou et al., 2012).
Safety And Hazards
Future Directions
The future directions for the study of “[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile” and similar compounds involve further exploration of their synthesis, biological activities, and mechanisms of action. There is also interest in developing new drugs based on the oxadiazole scaffold due to its broad range of chemical and biological properties .
properties
IUPAC Name |
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O/c11-8-3-1-7(2-4-8)10-13-9(5-6-12)15-14-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHAOTGVJZPDHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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